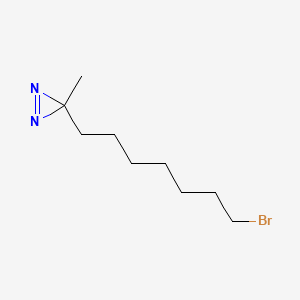
3-(7-Bromoheptyl)-3-methyl-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. They are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of 7-bromoheptan-1-ol, which is then converted to 7-bromoheptan-1-amine. This intermediate is further reacted with methyl isocyanate to form the desired diazirine compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-Bromoheptyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming reactive carbene intermediates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label to study molecular interactions.
Biology: To investigate protein-ligand interactions.
Medicine: In drug discovery to identify binding sites of potential drug candidates.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions. The primary molecular targets are often proteins and nucleic acids, and the pathways involved include covalent modification of these biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(7-Bromoheptyl)-3-phenyl-3H-diazirine
- 3-(7-Bromoheptyl)-3-ethyl-3H-diazirine
Uniqueness
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is unique due to its specific alkyl chain length and the presence of a bromine atom, which makes it particularly useful for certain types of photoaffinity labeling. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C9H17BrN2 |
|---|---|
Molekulargewicht |
233.15 g/mol |
IUPAC-Name |
3-(7-bromoheptyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H17BrN2/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
InChI-Schlüssel |
VIBALJJLGDFYRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


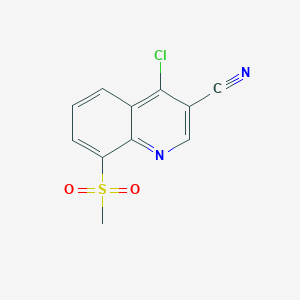

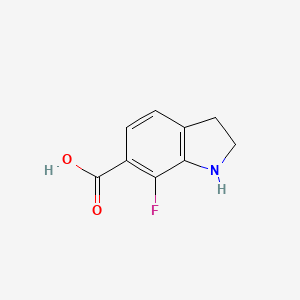
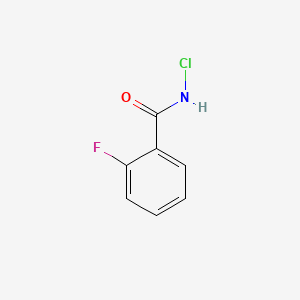

![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
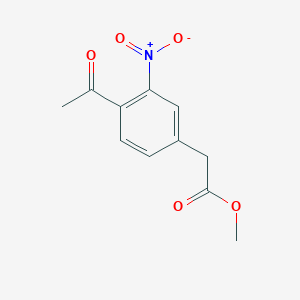
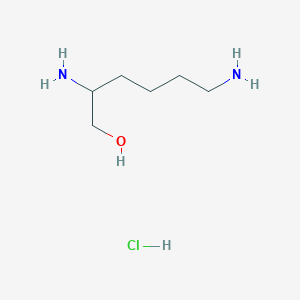
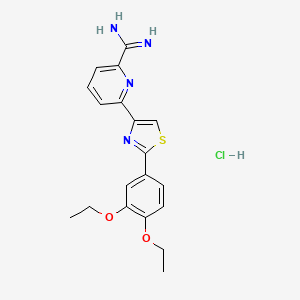
![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
